
(2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-amine, also known as 2R-TNPA, is a chiral amine that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and has been synthesized using various methods.
作用機序
The mechanism of action of (2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-amine is not fully understood, but it is believed to act as a chiral auxiliary by facilitating the formation of chiral compounds in asymmetric synthesis. As a ligand in asymmetric catalysis, it is believed to interact with metal ions to form chiral complexes that catalyze the reaction. In studies investigating its potential therapeutic applications, (2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-amine has been shown to interact with various proteins and receptors in the body, leading to changes in cellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
(2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-amine has been shown to have various biochemical and physiological effects, including the ability to induce apoptosis in cancer cells, modulate neurotransmitter release in the brain, and regulate insulin secretion in the pancreas. It has also been shown to have anti-inflammatory properties and to inhibit the growth of certain bacteria.
実験室実験の利点と制限
One advantage of using (2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-amine in lab experiments is its chiral nature, which allows for the formation of chiral compounds with high enantiomeric purity. It is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that it may be difficult to obtain high yields of the desired product in some reactions, and its use may be limited by its cost and availability.
将来の方向性
There are several future directions for the study of (2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-amine, including its use in the synthesis of new chiral compounds for use in drug development and as a tool for investigating the mechanisms of various biological processes. It may also be studied further for its potential therapeutic applications in the treatment of cancer, neurological disorders, and other diseases. Additionally, new methods for synthesizing (2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-amine may be developed to improve its yield and reduce its cost.
合成法
The synthesis of (2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-amine has been achieved through different methods, including the reduction of 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid and the reductive amination of 2-(1,2,3,4-tetrahydronaphthalen-1-yl)propanal. The reduction of 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid involves the use of reducing agents such as lithium aluminum hydride or sodium borohydride to convert the carboxylic acid group to an alcohol group, followed by the reduction of the double bond to form the amine. The reductive amination of 2-(1,2,3,4-tetrahydronaphthalen-1-yl)propanal involves the reaction of the aldehyde with an amine in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
科学的研究の応用
(2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-amine has been used in scientific research as a chiral auxiliary in asymmetric synthesis, as a ligand in asymmetric catalysis, and as a building block in the synthesis of various compounds. It has also been studied for its potential use in the treatment of various diseases, including cancer and neurological disorders.
特性
IUPAC Name |
(2R)-2-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-10(9-14)12-8-4-6-11-5-2-3-7-13(11)12/h2-3,5,7,10,12H,4,6,8-9,14H2,1H3/t10-,12?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQZQWNCEBEGEL-NUHJPDEHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCCC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1CCCC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

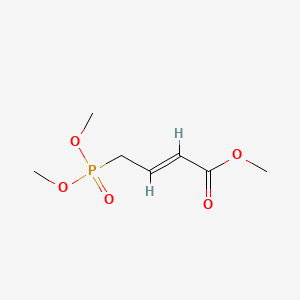
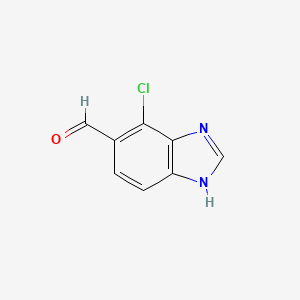
![N-[2-[2-(Trifluoromethyl)-1H-indol-3-yl]ethyl]but-2-ynamide](/img/structure/B2620159.png)
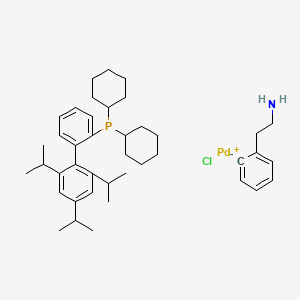

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2620166.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2620167.png)
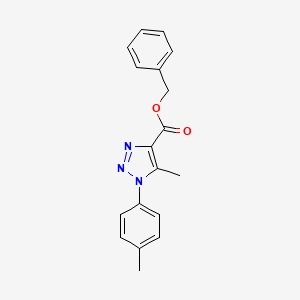
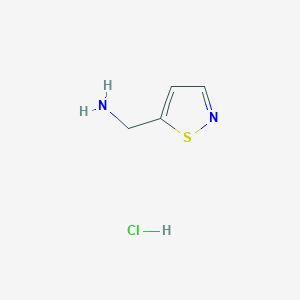
![2-(4-methylthiophene-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2620171.png)

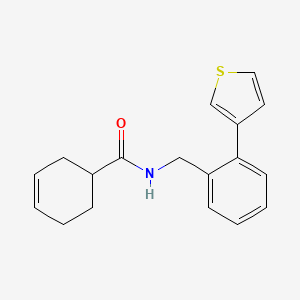
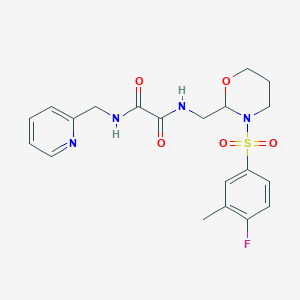
![7-[(1-Cyclobutylaziridin-2-yl)methoxy]-1,2,3,5-tetrahydro-3-benzazepin-4-one](/img/structure/B2620177.png)